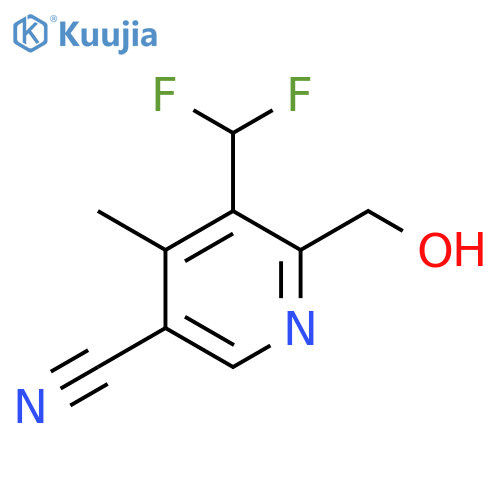Cas no 1805184-64-8 (5-Cyano-3-(difluoromethyl)-4-methylpyridine-2-methanol)

1805184-64-8 structure
商品名:5-Cyano-3-(difluoromethyl)-4-methylpyridine-2-methanol
CAS番号:1805184-64-8
MF:C9H8F2N2O
メガワット:198.169428825378
CID:4876903
5-Cyano-3-(difluoromethyl)-4-methylpyridine-2-methanol 化学的及び物理的性質
名前と識別子
-
- 5-Cyano-3-(difluoromethyl)-4-methylpyridine-2-methanol
-
- インチ: 1S/C9H8F2N2O/c1-5-6(2-12)3-13-7(4-14)8(5)9(10)11/h3,9,14H,4H2,1H3
- InChIKey: UGZLMYYDAGCYHC-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(CO)=NC=C(C#N)C=1C)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 238
- トポロジー分子極性表面積: 56.9
- 疎水性パラメータ計算基準値(XlogP): 0.7
5-Cyano-3-(difluoromethyl)-4-methylpyridine-2-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029041347-1g |
5-Cyano-3-(difluoromethyl)-4-methylpyridine-2-methanol |
1805184-64-8 | 97% | 1g |
$1,564.50 | 2022-04-01 |
5-Cyano-3-(difluoromethyl)-4-methylpyridine-2-methanol 関連文献
-
1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
1805184-64-8 (5-Cyano-3-(difluoromethyl)-4-methylpyridine-2-methanol) 関連製品
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
